1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride typically involves the reaction of 4-nitrobenzoic acid with thiazole derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include thiourea, ethyl 4-bromo-3-oxopentanoate, and various acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives .
Scientific Research Applications
1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, blocking receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride is unique due to its specific combination of the thiazole ring and the 4-nitrobenzoate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O4S |
---|---|
Molecular Weight |
300.72 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C11H8N2O4S.ClH/c14-11(17-6-10-5-12-7-18-10)8-1-3-9(4-2-8)13(15)16;/h1-5,7H,6H2;1H |
InChI Key |
IXWRSCFAXAALMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=CS2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.